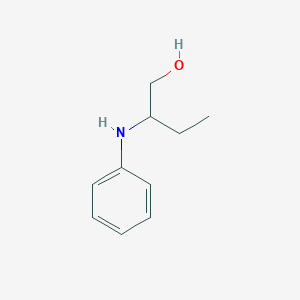
2-(Phenylamino)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(Phenylamino)butan-1-ol” is a chemical compound with the molecular formula C10H15NO . It has a molecular weight of 165.23 . The molecule contains a total of 27 bonds, including 12 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), 1 hydroxyl group, and 1 secondary alcohol .
Molecular Structure Analysis
The molecular structure of “this compound” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 27 bonds, including 12 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis
“this compound” has a predicted density of 1.057±0.06 g/cm3 and a predicted boiling point of 305.2±15.0 °C . It also has a predicted acidity coefficient (pKa) of 14.67±0.40 .Scientific Research Applications
1. Binding Energy Studies
Research on the binding energy of hydrogen-bonded complexes has been conducted, involving 1-phenylethanol, which shares a structural similarity with 2-(phenylamino)butan-1-ol. The study explores the stability of homochiral and heterochiral complexes, providing insights into the molecular interactions and stability of similar compounds (Mons et al., 2000).
2. Catalysis and Enantioselectivity
Catalytic processes involving similar molecules, such as cis-cyclohexan-1,2-diol and meso-butan-2,3-diol, have been investigated for their enantioselective phenylierung. These studies are relevant for understanding the catalytic potential and selectivity of this compound in synthetic applications (Brunner et al., 1986).
3. Polymerization Initiators
Research indicates that certain aromatic aminoalcohols, similar to this compound, can initiate polymerization processes when exposed to UV radiation. These compounds show potential as polymerization initiators in coating technologies (Arsu et al., 2009).
4. Oxidation Reactions
Studies on the oxidation of butan-1-ol by nicotinamide-adenine dinucleotide catalyzed by yeast alcohol dehydrogenase provide a basis for understanding the oxidative behavior of similar compounds, which can be relevant for biochemical and pharmacological applications (Dickenson & Dickinson, 1975).
5. Nitridation in Dehydration Mechanisms
Investigations into the role of nitridation in the dehydration mechanisms of butan-1-ol and butan-2-ol over oxynitrides can provide insights into the chemical behavior and reaction pathways of this compound in similar conditions (Delsarte et al., 2006).
6. Synthesis of Chiral Derivatives
The synthesis of chiral derivatives, such as (S)-(+)-2-(N-benzylamino)butan-1-ol, from Schiff bases through catalytic hydrogenation demonstrates the potential of this compound in enantioselective syntheses and its applications in producing optically active compounds (Hegedüs et al., 2015).
7. Alkaline Phosphatase Microheterogeneity
Research on alkaline phosphatases extracted with butan-1-ol from pig kidney reveals the microheterogeneity and role of neuraminic acid, which could be relevant for studies involving this compound in biological systems (Hiwada & Wachsmuth, 1974).
8. Corrosion Inhibition Properties
A study on the corrosion inhibition properties of phenyl aldehyde layers functionalized with amino alcohols, including derivatives of this compound, highlights the potential applications in materials science and corrosion protection (Chira et al., 2021).
Properties
IUPAC Name |
2-anilinobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-9(8-12)11-10-6-4-3-5-7-10/h3-7,9,11-12H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMZLSIURNPYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
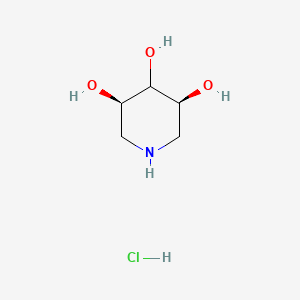
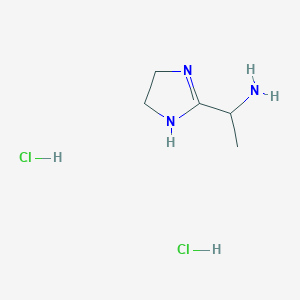
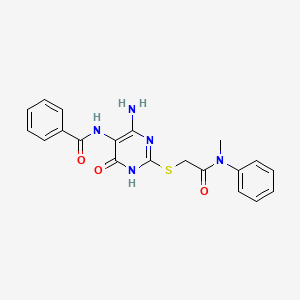

![11-Acetyl-6-oxo-7,11-diazatricyclo[7.3.1.0<2,7>]trideca-2,4-diene](/img/structure/B2968245.png)
![N-(3,4-dimethoxyphenethyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2968246.png)
![3-(but-2-yn-1-yloxy)-5H,7H,8H-thiopyrano[4,3-c]pyridazine](/img/structure/B2968248.png)
![Methyl 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylate](/img/structure/B2968249.png)

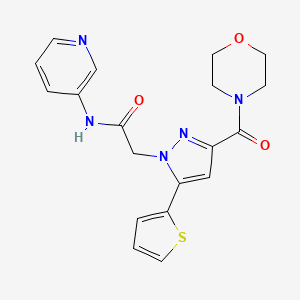
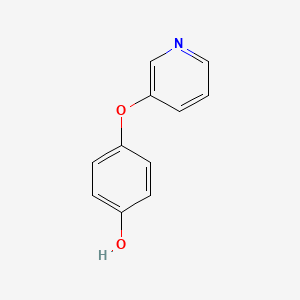

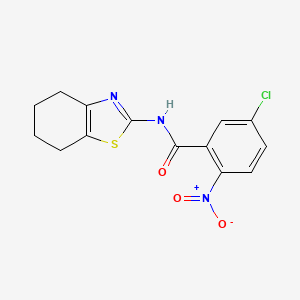
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2968259.png)
